1-Thiophen-2-yl-ethanone oxime
Description
Significance within Organic Chemistry and Heterocyclic Systems
The importance of 1-Thiophen-2-yl-ethanone oxime in organic chemistry stems from its role as a key intermediate in the synthesis of various heterocyclic systems. The oxime functional group is a versatile platform for a range of chemical transformations, including reduction to amines, oxidation to nitrile oxides, and participation in nucleophilic substitution reactions. These reactions open pathways to a diverse set of nitrogen- and sulfur-containing heterocyclic compounds, which are prominent motifs in many biologically active molecules and functional materials.
The thiophene (B33073) ring itself is a crucial component, contributing to the compound's chemical reactivity and biological activity. Thiophene and its derivatives are known for their wide spectrum of applications, and the presence of this ring in 1-Thiophen-2-yl-ethanone oxime makes it a valuable building block for creating novel thiophene-containing structures. Furthermore, the oxime group can act as a ligand in coordination chemistry, enabling the formation of metal complexes that are instrumental in catalysis and the development of new materials.
Overview of Foundational Research Trajectories
The study of oximes dates back to the 19th century, with their initial discovery credited to the German chemist Victor Meyer. numberanalytics.com However, the specific exploration of thiophene-containing oximes, such as 1-Thiophen-2-yl-ethanone oxime, gained momentum much later with the broader recognition of thiophene's importance in medicinal chemistry and materials science, a journey that began with its discovery in 1883, also by Victor Meyer. numberanalytics.com
Early research on oxime esters, a class of compounds derived from oximes, began to highlight their biological potential around the mid-20th century, with the development of the first oxime ester, Tranid, in 1963. ncsu.edu This spurred investigations into the synthesis and biological activities of a wide range of oxime derivatives, including those containing heterocyclic rings like thiophene. Foundational work focused on the synthesis of 1-Thiophen-2-yl-ethanone oxime from 1-(thiophen-2-yl)ethanone and hydroxylamine (B1172632) hydrochloride, establishing a reliable method for its preparation. clockss.org Subsequent research trajectories have largely focused on leveraging this core structure for the development of new therapeutic agents and functional materials.
Properties
IUPAC Name |
(NE)-N-(1-thiophen-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODHTVIKKXGOCP-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-45-2, 92313-54-7 | |
| Record name | NSC16234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-thienyl)ethanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Thiophen-2-yl-ethanone oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86NAQ2PH6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1 Thiophen 2 Yl Ethanone Oxime
Direct Synthesis Approaches for 1-Thiophen-2-yl-ethanone Oxime
The primary and most direct route to synthesizing 1-Thiophen-2-yl-ethanone oxime involves the condensation reaction between 2-acetylthiophene (B1664040) and a hydroxylamine (B1172632) source. This fundamental transformation can be achieved through various methods, each with its own set of advantages and reaction conditions.
Conventional Oxime Formation Techniques
The traditional method for synthesizing 1-Thiophen-2-yl-ethanone oxime relies on the reaction of 2-acetylthiophene with hydroxylamine hydrochloride. This reaction is typically carried out in a basic medium, often achieved by the addition of a base like sodium acetate, which deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. The process generally involves refluxing the reactants in a suitable solvent system, such as an ethanol/water mixture, for several hours.
The mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the 2-acetylthiophene, followed by dehydration to form the oxime. The pH of the reaction mixture is a critical parameter, with basic conditions (around pH 11) favoring the formation of the desired product. While effective, these conventional methods often require prolonged reaction times and elevated temperatures, which can lead to higher energy consumption.
Below is a table summarizing typical conditions for the conventional synthesis of 1-Thiophen-2-yl-ethanone oxime:
| Reagents | Solvent System | Temperature | Reaction Time | Yield |
| 2-acetylthiophene, hydroxylamine hydrochloride, sodium acetate | Ethanol/water | Reflux (70–80°C) | 4–6 hours | 81–89% |
This table presents a generalized overview of conventional synthesis parameters. Specific conditions may vary based on the literature source.
Green Chemistry Innovations in Oxime Synthesis
In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient methods for organic synthesis. univpancasila.ac.id These innovations aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents. univpancasila.ac.id The synthesis of 1-Thiophen-2-yl-ethanone oxime has benefited significantly from these advancements.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. at.ua In the context of 1-Thiophen-2-yl-ethanone oxime synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. semanticscholar.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more efficient energy transfer. at.ua Microwave-assisted methods often result in comparable or even improved yields compared to conventional heating, while preserving the stereochemical integrity of the product. For instance, reactions can be performed using microwave irradiation at 50–100 W and temperatures between 60–80°C.
Ultrasound irradiation is another green chemistry technique that has been successfully applied to organic synthesis. lew.ro The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates. lew.ro The use of ultrasound in the synthesis of oximes, including thiophene-based derivatives, can lead to shorter reaction times and higher yields under milder conditions. lew.ro
Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free and mechanochemical approaches offer a sustainable alternative for the synthesis of 1-Thiophen-2-yl-ethanone oxime. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net These reactions are often performed in the solid state, negating the need for a solvent and reducing waste. researchgate.net This technique has been shown to be an effective and environmentally friendly method for various organic transformations, including the formation of heterocyclic compounds. researchgate.net
The development of metal-free and organocatalytic systems represents another significant advancement in green chemistry. hbni.ac.inacs.org These methods avoid the use of potentially toxic and expensive metal catalysts. hbni.ac.in Organocatalysis utilizes small organic molecules to catalyze chemical reactions. acs.org While specific examples for the direct synthesis of 1-Thiophen-2-yl-ethanone oxime using these methods are still emerging, the broader field of organocatalytic C-N bond formation holds promise for future applications in this area. acs.org Research into bifunctional organocatalysts, for example, has shown effectiveness in other related reactions. researchgate.net
The following table provides a comparative overview of the reaction conditions for different green synthesis methods:
| Synthetic Method | Energy Source | Solvent | Typical Reaction Time | Key Advantages |
| Microwave-Assisted | Microwave Irradiation | Often reduced amounts or polar solvents | Minutes | Rapid heating, reduced reaction time, improved yields. nih.gov |
| Ultrasound-Assisted | Ultrasonic Waves | Aqueous media or minimal solvent | Shorter than conventional | Enhanced reaction rates, milder conditions. lew.ronih.gov |
| Solvent-Free/Mechanochemical | Mechanical Force | None or minimal | Varies | Reduced solvent waste, high efficiency. researchgate.net |
| Metal-Free/Organocatalytic | Conventional/Alternative | Varies | Varies | Avoids toxic metals, uses abundant catalysts. hbni.ac.inacs.org |
This table offers a general comparison of green synthesis techniques. Specific conditions and outcomes can vary.
Synthesis of Derivatives and Analogues of 1-Thiophen-2-yl-ethanone Oxime
The synthesis of derivatives from 1-thiophen-2-yl-ethanone oxime is a key area of research, focusing on creating new molecules with potentially enhanced chemical or biological properties. Methodologies primarily target the oxime functional group and the thiophene (B33073) ring, allowing for systematic structural modifications.
The hydroxyl group of the oxime is a prime site for derivatization through O-alkylation and O-acylation, yielding oxime ethers and esters, respectively. nih.gov These reactions are fundamental in modifying the molecule's steric and electronic properties.
O-acylation can be achieved using acylating agents. For instance, the reaction of 1-thiophen-2-yl-ethanone oxime with an acetylating agent produces 1-thiophen-2-yl-ethanone O-acetyl oxime. semanticscholar.org This acetylated derivative serves as a useful intermediate in further synthetic transformations. semanticscholar.org
O-alkylation leads to the formation of oxime ethers, which are a significant class of compounds. nih.govresearchgate.net Various alkylating agents can be employed to introduce diverse substituents onto the oxime oxygen. For example, reactions with chloroalkylamines have been used to synthesize aminoalkyl oxime ethers of 1-thiophen-2-yl-ethanone. mdpi.com
The O-alkylation of 1-thiophen-2-yl-ethanone oxime is frequently conducted in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximated anion, which then readily reacts with an electrophilic alkylating agent. Common bases used for this purpose include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). mdpi.comresearchgate.net
A particularly effective method involves the use of pulverized potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO), a combination often referred to as a "super base". researchgate.net This system facilitates rapid and high-yielding synthesis of oxime ethers at room temperature, often without the need for complex purification steps like chromatography. researchgate.net This approach is considered environmentally friendly as it avoids heating and extensive solvent use. researchgate.netunivpancasila.ac.id
| Product | Base/Solvent | Reactant | Yield | Reference |
| (E)-1-(thiophen-2-yl)ethanone O-2-aminoethyl oxime | KOH/DMSO | 2-Chloroethylamine | 71% | mdpi.com |
| (E)-1-(thiophen-2-yl)ethanone O-3-aminopropyl oxime | KOH/DMSO | 3-Chloropropylamine | 76% | mdpi.com |
| (E)-1-(Thiophen-2-yl)ethanone O-Butyl Oxime | KOH/DMSO | Butyl chloride | High | researchgate.net |
| (E)-1-(Thiophen-2-yl)ethanone O-Naphthalen-1-ylmethyl oxime | KOH/DMSO | 1-(Chloromethyl)naphthalene | High | researchgate.net |
The choice of reactants and the use of protecting groups can significantly influence the outcome of synthetic procedures involving oxime derivatives. In some synthetic pathways, particularly those involving nucleophilic displacement, using an O-protected hydroxylamine derivative such as O-benzylhydroxylamine can prevent undesired side reactions like a mixture of N- and O-alkylation. google.com
The reactivity of the alkylating agent is also a critical factor. Various chlorides, including simple alkyl, functionalized alkyl, and benzyl (B1604629) chlorides, have been successfully used to create a diverse library of oxime ethers. researchgate.net However, the stability of the oxime itself can be dependent on the reaction conditions. For example, strong bases like sodium tert-butoxide (NaOtBu) have been shown to destroy O-methyl oxime substrates under certain conditions, whereas weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) allow the reaction to proceed without degrading the oxime moiety. rsc.org
The thiophene ring in 1-thiophen-2-yl-ethanone oxime is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The substitution typically occurs at the C5 position, which is the most reactive site for electrophilic attack in 2-substituted thiophenes. chim.it
A key example of this functionalization is the synthesis of E-1-(5-bromo-thiophen-2-yl)-ethanone oxime. diva-portal.org This bromo-derivative is a valuable intermediate for further C-C bond-forming reactions. For instance, it can undergo a Negishi cross-coupling reaction with an organozinc reagent to introduce new substituents onto the thiophene ring, leading to more complex molecular structures. diva-portal.org
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 1-Thiophen-2-yl-ethanone oxime | Bromine | E-1-(5-Bromo-thiophen-2-yl)-ethanone oxime | Electrophilic Bromination | diva-portal.org |
| N-(5-bromo-thiophen-2-yl)-acetamide | Vilsmeier Reagents | 2-bromo-6-chloro-thieno[2,3-b]pyridine | Vilsmeier-Haack Reaction/Cyclization | diva-portal.org |
| 2-bromo-thieno[2,3-b]pyridine | 2-Pyridyl zinc bromide, Pd catalyst | 6-pyridin-2-yl-thieno[2,3-b]pyridine | Negishi Cross-Coupling | diva-portal.org |
The 1-thiophen-2-yl-ethanone oxime scaffold is a building block for constructing more elaborate and complex heterocyclic systems. These advanced synthetic routes leverage the reactivity of both the oxime and the thiophene components to build fused-ring systems and other intricate architectures.
One such application is the synthesis of thieno[b]pyridines. Starting from E-1-(5-bromo-thiophen-2-yl)-ethanone oxime, a sequence involving a Beckmann rearrangement followed by a modified Vilsmeier reaction and subsequent cross-coupling steps leads to the formation of 6-pyridin-2-yl-thieno[2,3-b]pyridine. diva-portal.org In another example, palladium-catalyzed α-arylation of the O-methyl ether of 1-thiophen-2-yl-ethanone oxime with a suitable ortho-halobenzaldehyde derivative, followed by intramolecular cyclization, provides a route to substituted isoquinolines. rsc.org Furthermore, derivatives like 2,6-diaryl-1-(2-(thiophene-2-yl)acetyl)piperidin-4-one oxime demonstrate the incorporation of the thiophene-oxime motif into more complex piperidine (B6355638) ring systems. saapjournals.org Biocatalytic methods, while often applied to the ketone precursor, offer pathways to chiral intermediates that can be converted to complex oxime-containing molecules. acs.org
O-Alkylation and O-Acylation Reactions: Formation of Oxime Ethers and Esters
Principal Rearrangement Reactions of 1-Thiophen-2-yl-ethanone Oxime
One of the most significant chemical transformations of ketoximes is the Beckmann rearrangement. wikipedia.org This reaction converts an oxime into an N-substituted amide under acidic conditions. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org
In the context of 1-thiophen-2-yl-ethanone oxime derivatives, the Beckmann rearrangement has been used as a key step in the synthesis of fused heterocyclic systems. For example, E-1-(5-bromo-thiophen-2-yl)-ethanone oxime undergoes a Beckmann rearrangement to yield N-(5-bromo-thiophen-2-yl)-acetamide. diva-portal.org This amide is then used in subsequent steps to construct a thieno[2,3-b]pyridine (B153569) ring system. diva-portal.org The reaction is typically promoted by acids or reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org
| Starting Material | Product | Reaction Name | Significance | Reference |
| E-1-(5-bromo-thiophen-2-yl)-ethanone oxime | N-(5-bromo-thiophen-2-yl)-acetamide | Beckmann Rearrangement | Key step in the synthesis of thieno[2,3-b]pyridine derivatives. | diva-portal.org |
Beckmann Rearrangement: Mechanistic Insights and Amide Synthesis
The Beckmann rearrangement of 1-thiophen-2-yl-ethanone oxime is a classic organic reaction that transforms the oxime into an N-substituted amide, specifically N-(thiophen-2-yl)acetamide. diva-portal.orgnih.gov This reaction proceeds through a series of well-understood steps. The process is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com
The key step of the rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgstackexchange.com In the case of 1-thiophen-2-yl-ethanone oxime, there are two possible geometric isomers, (E) and (Z), which will determine the migrating group. In the (E)-isomer, the thiophenyl group is anti to the hydroxyl group, while in the (Z)-isomer, the methyl group is in the anti position. The migration of the anti-substituent occurs concurrently with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. chemistrysteps.comlscollege.ac.in Subsequent attack by a water molecule and tautomerization of the resulting imidic acid yields the final amide product. chemistrysteps.com
The formation of the oxime itself is a prerequisite for the rearrangement and involves the reaction of 1-thiophen-2-yl-ethanone with hydroxylamine. This initial step is technically not part of the Beckmann rearrangement but is crucial for its execution. masterorganicchemistry.com
Catalytic Systems for Beckmann Rearrangement
A variety of catalytic systems have been employed to facilitate the Beckmann rearrangement of ketoximes, including 1-thiophen-2-yl-ethanone oxime. These catalysts are essential for activating the hydroxyl group of the oxime to promote the rearrangement.
Commonly used catalysts include strong Brønsted acids such as sulfuric acid, polyphosphoric acid, and hydrochloric acid. wikipedia.org Lewis acids have also proven effective, with examples including zinc chloride, aluminum chloride, and boron trifluoride etherate. organic-chemistry.orgmdpi.com Research has shown that a combination of bromodimethylsulfonium bromide and zinc chloride can act as a mild and efficient catalytic system for this transformation. mdpi.com
More recently, efforts have focused on developing milder and more environmentally friendly catalytic systems. sioc-journal.cn For instance, a mercury(II) complex supported by a perimidine-2-thione ligand has been shown to effectively catalyze the Beckmann rearrangement of various ketoximes, including heteroaromatic ones like 1-thiophen-2-yl-ethanone oxime, under mild conditions. nih.gov Another approach involves the use of cyanuric chloride in conjunction with a co-catalyst like zinc chloride. wikipedia.org Boronic acids, in the presence of additives like perfluoropinacol, have also been identified as efficient organocatalysts for this rearrangement under ambient conditions. researchgate.netnih.gov Furthermore, solid-phase catalysts and reactions in supercritical water have been explored to simplify product isolation and reduce environmental impact, although the latter often requires high temperatures and pressures. nih.govmdpi.com
The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For example, a thiophene-containing ketoxime was successfully rearranged in high yield using phenyl dichlorophosphate (B8581778) at room temperature. mdpi.com
Interactive Data Table: Catalytic Systems for the Beckmann Rearrangement of 1-Thiophen-2-yl-ethanone Oxime and Related Ketoximes
| Catalyst System | Conditions | Product Yield | Reference |
| Phenyl dichlorophosphate | Room Temperature, 1.5 h | 84% | mdpi.com |
| Hg(II)-perimidine-2-thione complex | 80 °C, 12 h, CH3CN | High | nih.gov |
| Bromodimethylsulfonium bromide-ZnCl2 | Mild | Efficient | mdpi.com |
| Boronic acid/perfluoropinacol | Ambient | Not specified | researchgate.netnih.gov |
| Cyanuric chloride/ZnCl2 | Refluxing acetonitrile | Not specified | wikipedia.orgnih.gov |
| Strong Brønsted acids (e.g., H2SO4) | Varies | Not specified | wikipedia.org |
| Lewis acids (e.g., ZnCl2) | Varies | Not specified | organic-chemistry.org |
Regioselectivity and Migration Tendencies
The regioselectivity of the Beckmann rearrangement is a critical aspect, determining which of the two groups attached to the oxime carbon migrates to the nitrogen atom. This is dictated by the stereochemistry of the oxime; specifically, the group that is positioned anti to the hydroxyl group is the one that migrates. wikipedia.orgstackexchange.com This stereospecificity arises from the concerted nature of the migration and the breaking of the N-O bond, which requires an anti-periplanar arrangement for optimal orbital overlap. stackexchange.com
For an unsymmetrical ketoxime like 1-thiophen-2-yl-ethanone oxime, two geometric isomers, (E) and (Z), can exist. In the (E)-isomer, the thiophen-2-yl group is anti to the hydroxyl group, and its migration leads to the formation of N-(thiophen-2-yl)acetamide. Conversely, in the (Z)-isomer, the methyl group is anti, and its migration would yield N-acetyl-2-thiophenamine. The relative migratory aptitude of the groups (e.g., aryl vs. alkyl) can influence the product distribution if the oxime isomers can interconvert under the reaction conditions. chemistrysteps.com Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. chemistrysteps.commsu.edu However, the stereoelectronic requirement for anti-migration is the dominant factor. stackexchange.commsu.edu
Under certain conditions, such as in the gas phase or with specific catalysts, the isomerization between the (E) and (Z) oximes can be controlled or influenced. wikipedia.orgnih.gov For instance, visible-light-mediated energy transfer catalysis has been used to isomerize aryl oximes, enabling a reversal of the typical regioselectivity of the Beckmann rearrangement by favoring the migration of alkyl groups over aryl groups. nih.gov In many solution-phase reactions, especially under acidic conditions, an equilibrium between the two isomers may be established, potentially leading to a mixture of amide products. chemistrysteps.com However, for many ketoximes, one isomer is often thermodynamically more stable, leading to a single major product.
Other Skeletal Rearrangements
While the Beckmann rearrangement is the most prominent skeletal rearrangement for 1-thiophen-2-yl-ethanone oxime, other rearrangements can occur under specific conditions, often competing with the Beckmann pathway. One such competing reaction is the Beckmann fragmentation. wikipedia.orglscollege.ac.in This fragmentation is favored when the migrating group can form a stable carbocation. Although less common for simple ketoximes, this pathway can become significant with certain substrates and reaction conditions.
Another potential rearrangement involves the Neber rearrangement, which typically occurs with O-sulfonylated ketoximes treated with a base. This reaction leads to the formation of α-amino ketones. However, there is no specific information found in the provided search results regarding the Neber rearrangement of 1-thiophen-2-yl-ethanone oxime.
It is also worth noting that the term "abnormal" Beckmann reaction is sometimes used to describe reactions where fragmentation leads to a nitrile as a stable product. msu.edu This can happen if the migrating substituent fragments from the intermediate. msu.edu
Catalytic Transformations Involving the 1-Thiophen-2-yl-ethanone Oxime Moiety
The 1-thiophen-2-yl-ethanone oxime moiety is a versatile substrate for various catalytic transformations beyond the Beckmann rearrangement, enabling the synthesis of a diverse range of compounds.
Metal-Catalyzed Coupling Reactions (e.g., C-S Coupling)
The oxime functionality in derivatives of 1-thiophen-2-yl-ethanone can be utilized in metal-catalyzed cross-coupling reactions. For instance, the O-acetyl oxime of 1-thiophen-2-yl-ethanone has been used in a direct C–S coupling reaction with sodium sulfinates. rsc.org This reaction, catalyzed by a copper-based metal-organic framework (Cu2(OBA)2(BPY)), leads to the formation of β-sulfonylvinylamines. rsc.org The reaction proceeds efficiently at 100 °C in chlorobenzene, with the catalyst showing good reusability. rsc.org
Palladium-catalyzed reactions are also prevalent. For example, Pd(OAc)2-catalyzed dehydrogenative Heck reactions of 1-(benzo[b]thiophen-2-yl)ethanone O-methyl oxime with acrylates have been reported, using AgOCOCF3/air as the oxidant. mdpi.com These reactions demonstrate the ability to functionalize the thiophene ring while the oxime ether moiety remains intact. Furthermore, transition metal catalysis, including palladium, rhodium, ruthenium, and cobalt, has been extensively used for the activation of the N-O bond in O-acyl ketoximes to synthesize various nitrogen-containing heterocycles. researchgate.net
Interactive Data Table: Metal-Catalyzed Coupling Reactions of 1-Thiophen-2-yl-ethanone Oxime Derivatives
| Reaction Type | Catalyst | Substrates | Product | Reference |
| C-S Coupling | Cu2(OBA)2(BPY) | 1-(thiophen-2-yl)ethanone O-acetyl oxime, Sodium benzenesulfinate | (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine | rsc.org |
| Dehydrogenative Heck Reaction | Pd(OAc)2 | 1-(benzo[b]thiophen-2-yl)ethanone O-methyl oxime, Acrylates | C-H functionalized thiophene derivative | mdpi.com |
Enantioselective Reductions and Chiral Auxiliaries
The ketone precursor to 1-thiophen-2-yl-ethanone oxime, 1-(thiophen-2-yl)ethanone, is a prochiral molecule, and its enantioselective reduction to the corresponding chiral alcohol, (S)-1-(thiophen-2-yl)ethanol, is a valuable transformation. researchgate.netresearchgate.net This chiral alcohol is an important intermediate in the synthesis of biologically active compounds. researchgate.net Biocatalytic methods using whole-cell preparations of microorganisms like Enterococcus faecium have been successfully employed for this reduction, achieving high enantiomeric excess and yield. researchgate.netresearchgate.net Chemical methods using chiral catalysts, such as spiroaminoborate esters with borane, have also been developed for the enantioselective reduction of heteroaryl ketones, including those with a thiophene moiety. researchgate.net
While direct enantioselective reduction of the oxime itself is less commonly reported, the oxime functionality can be a precursor to chiral amines. For example, the enantioselective reduction of 1-(benzo[b]thiophen-2-yl)ethanone oxime O-benzyl ether using a borane-oxazaborolidine complex has been used to create stereogenic centers for the synthesis of 5-lipoxygenase inhibitors. researchgate.netresearchgate.net This demonstrates the utility of the oxime moiety as a handle for introducing chirality.
Furthermore, the oxime group can act as a ligand in coordination chemistry, forming metal complexes that can be used in catalysis. The ability of the oxime nitrogen to coordinate with metals opens up possibilities for designing chiral catalysts where the 1-thiophen-2-yl-ethanone oxime derivative could potentially act as a chiral auxiliary, although specific examples of this application were not found in the provided search results.
Photochemical and Electrochemical Activation of Oximes
The activation of oximes through photochemical and electrochemical methods provides powerful strategies for generating reactive intermediates. While direct studies on the photochemical and electrochemical activation of 1-thiophen-2-yl-ethanone oxime are not extensively detailed in the reviewed literature, the behavior of structurally related compounds and general principles of oxime chemistry offer significant insights.
Photochemical Activation
Oxime derivatives, particularly O-acyl and O-sulfonyl oximes, can serve as photosensitive precursors. For instance, oxime-O-sulfonates can act as photosensitive acid donors in photoresist systems. google.com Upon irradiation, these compounds can undergo N-O bond cleavage to generate acids, which then catalyze chemical changes in the surrounding matrix. This principle is foundational in photolithography.
Visible-light-induced reactions represent a milder approach to photochemical activation. Photocaged compounds, which release an active species upon light exposure, have been developed for various applications. nih.gov While specific applications for 1-thiophen-2-yl-ethanone oxime are not documented, its derivatives could potentially be functionalized to act as photocaged reagents. The thiophene moiety itself has distinct photochemical properties that could influence such applications.
The general mechanism for the photoreaction of o-nitrobenzyl derivatives, a common photocleavable protecting group, involves a photoinduced elimination. nih.gov Similar strategies could be envisioned for appropriately substituted thiophene-containing oximes.
Electrochemical Activation
The electrochemical properties of metal complexes incorporating ligands derived from or related to 1-thiophen-2-yl-ethanone oxime have been investigated. For example, Ru(II) complexes with ligands like 6-thiophen-2-yl-2,2'-bipyridine have been synthesized and their electrochemical and photophysical properties studied for potential applications in molecular electronics. diva-portal.org These studies often involve the synthesis of related oximes, such as the E- and Z-isomers of 1-(5-bromo-thiophen-2-yl)-ethanone oxime, which can serve as precursors to the desired ligands. diva-portal.org
The electrochemical behavior of such complexes is typically characterized by cyclic voltammetry, revealing reversible redox processes. researchgate.net For ferrocenyl-based triazole derivatives, which can be synthesized from precursors containing oxime functionalities, reversible redox behavior is a key characteristic. researchgate.net The electrochemical properties of these materials are crucial for their application in molecular switches and other electronic devices.
Transoximation Reactions
Transoximation is a chemical reaction involving the transfer of an oxime functional group from one molecule to another, typically from an oxime to a carbonyl compound. This process is valuable for the synthesis of new oximes without the direct use of hydroxylamine, which can be unstable.
The reaction is often catalyzed by acids or enzymes. Brønsted acid-catalyzed transoximation has been demonstrated as an environmentally benign method for the synthesis of aldoximes and ketoximes in aqueous media. The mechanism is believed to proceed through the in-situ generation of hydroxylamine via hydrolysis of the starting oxime.
While specific studies on the transoximation of 1-thiophen-2-yl-ethanone oxime are not detailed in the available literature, the general principles of this reaction are applicable. 1-Thiophen-2-yl-ethanone oxime could potentially serve as a hydroxylamine equivalent, transferring its oxime group to various aldehydes and ketones under appropriate catalytic conditions.
Table 1: Potential Transoximation Reactions with 1-Thiophen-2-yl-ethanone Oxime
| Carbonyl Substrate | Potential Oxime Product | Catalyst |
| Cyclohexanone | Cyclohexanone oxime | Brønsted Acid |
| Benzaldehyde | Benzaldehyde oxime | Brønsted Acid |
| Acetone (B3395972) | Acetone oxime | Brønsted Acid |
This table represents potential reactions based on the general reactivity of oximes in transoximation reactions.
N-O Bond Fragmentation and Radical Chemistry
The N-O bond in oximes is relatively weak and susceptible to cleavage under various conditions, including thermal, photochemical, or transition-metal-catalyzed reactions. This fragmentation is a key step in many synthetic transformations, often leading to the formation of iminyl radicals.
Iminyl radicals are versatile intermediates that can undergo a variety of subsequent reactions, including:
Cyclization: Intramolecular cyclization onto nearby double bonds or aromatic rings to form heterocyclic compounds.
Intermolecular Addition: Addition to alkenes or other radical acceptors.
Hydrogen Atom Abstraction: Abstraction of a hydrogen atom to form an imine.
The cleavage of the N-O bond can be promoted by various reagents and conditions. For example, transition metal catalysts, such as those based on copper, nickel, or rhodium, are effective in promoting N-O bond cleavage in oxime esters and ethers. mdpi.comresearchgate.net Radical-mediated cyclizations initiated by N-O bond cleavage are a powerful tool for the synthesis of nitrogen-containing heterocycles. mdpi.com
In the context of 1-thiophen-2-yl-ethanone oxime, its derivatives, such as O-acetyl or O-benzyl ethers, would be suitable precursors for generating the corresponding iminyl radical. This radical could then be used in various synthetic applications. For instance, the synthesis of O-benzyl oxime ethers of (2-thienyl)ethan-1-one has been reported, providing a direct precursor for such radical chemistry. researchgate.net
Cycloaddition Reactions
1-Thiophen-2-yl-ethanone oxime and its derivatives can participate in cycloaddition reactions, serving as precursors to reactive intermediates like nitrile oxides.
1,3-Dipolar Cycloaddition
One of the most common cycloaddition reactions involving oximes is the 1,3-dipolar cycloaddition of nitrile oxides. Nitrile oxides can be generated in situ from aldoximes or ketoximes by oxidation. For example, the reaction of an oxime with an oxidizing agent like N-chlorosuccinimide (NCS) can generate a hydroximoyl chloride, which upon treatment with a base eliminates HCl to form the nitrile oxide.
This nitrile oxide can then react with a dipolarophile, such as an alkyne or an alkene, in a [3+2] cycloaddition to form five-membered heterocycles like isoxazoles or isoxazolines, respectively. Microwave-assisted 1,3-dipolar cycloadditions have been shown to be an efficient method for the synthesis of phenylisoxazole derivatives. semanticscholar.org A similar strategy could be applied to 1-thiophen-2-yl-ethanone oxime to synthesize thiophene-substituted isoxazoles.
Table 2: Potential [3+2] Cycloaddition Reaction of 1-Thiophen-2-yl-ethanone Oxime Derivative
| Dipolarophile | Product |
| Phenylacetylene | 3-Methyl-5-phenyl-4-(thiophen-2-yl)isoxazole |
| Styrene | 3-Methyl-5-phenyl-4-(thiophen-2-yl)-4,5-dihydroisoxazole |
| Acrylonitrile | 4-(Thiophen-2-yl)-3-methylisoxazole-5-carbonitrile |
This table outlines potential products from the 1,3-dipolar cycloaddition of the nitrile oxide derived from 1-thiophen-2-yl-ethanone oxime with various dipolarophiles.
Other Cycloaddition Reactions
Copper-catalyzed formal aza-[3+2] cycloaddition reactions of pyridine (B92270) derivatives with α-diazo oxime ethers have been developed for the synthesis of imidazopyridines. science.gov This methodology highlights the versatility of oxime ethers in constructing complex heterocyclic systems. Additionally, copper-catalyzed [4+1] annulation reactions of cycloketone oxime esters have been reported, which proceed through an iminyl radical mechanism. acs.org These examples showcase the potential for derivatives of 1-thiophen-2-yl-ethanone oxime to be employed in a variety of cycloaddition and annulation strategies.
Applications in Contemporary Research
Medicinal Chemistry
1-Thiophen-2-yl-ethanone oxime and its derivatives are of significant interest in medicinal chemistry, with research exploring their potential as various therapeutic agents.
Synthesis of Antimicrobial Agents
Derivatives of 1-Thiophen-2-yl-ethanone oxime have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain oxime ethers derived from this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. clockss.org The thiophene (B33073) moiety is a well-known pharmacophore in many antimicrobial drugs, and its combination with the oxime functional group can lead to compounds with enhanced biological activity. For instance, some O-benzyl oxime ethers of 1-(thiophen-2-yl)ethan-1-one have been specifically investigated for their antibacterial effects. clockss.org
Development of Anticancer Agents
The thiophene ring is a structural component of several anticancer drugs. Researchers have explored the cytotoxic potential of 1-Thiophen-2-yl-ethanone oxime derivatives against various cancer cell lines. For example, oxime ethers containing the thiophene moiety have been screened for their ability to inhibit the growth of HeLa cancer cells. researchgate.net The rationale behind this research is that the structural features of these compounds may allow them to interact with biological targets involved in cancer cell proliferation.
Materials Science
The unique chemical structure of 1-Thiophen-2-yl-ethanone oxime also lends itself to applications in materials science.
Precursors for Advanced Materials
Derivatives of 1-Thiophen-2-yl-ethanone oxime serve as precursors for the synthesis of more complex molecules with applications in advanced materials. For example, certain oxime sulfonates derived from this compound have been used as photosensitive acid donors in photoresist technology. google.com Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics.
Theoretical and Computational Chemistry of 1 Thiophen 2 Yl Ethanone Oxime
Electronic Structure and Molecular Orbital Theory Investigations
The electronic character of 1-Thiophen-2-yl-ethanone oxime is governed by the interplay between the electron-rich thiophene (B33073) ring, the π-system of the oxime group, and the methyl substituent. Molecular Orbital (MO) theory and methods like Density Functional Theory (DFT) are instrumental in mapping this electronic environment. biointerfaceresearch.comnih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and electronic properties. biointerfaceresearch.com For 1-Thiophen-2-yl-ethanone oxime, the HOMO is typically localized over the electron-rich thiophene ring, indicating this moiety is the primary site for electrophilic attack. The LUMO, conversely, is generally distributed over the C=N-OH fragment, making it susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity. mdpi.com Computational studies on analogous thiophene-containing molecules have shown that substituents on the thiophene ring can modulate this gap, thereby tuning the molecule's electronic properties and reactivity. mdpi.comnih.gov
Table 1: Calculated Electronic Properties of a Representative Thiophene Derivative
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | 4.65 | Indicator of molecular stability and reactivity |
Conformational Analysis and Isomerism Studies
The structural diversity of 1-Thiophen-2-yl-ethanone oxime is primarily defined by stereoisomerism at the C=N double bond and potential tautomeric forms.
The presence of a carbon-nitrogen double bond in the oxime functionality leads to the existence of two geometric isomers, designated as E (entgegen) and Z (zusammen). researchgate.net In the case of 1-Thiophen-2-yl-ethanone oxime, the E-isomer has the hydroxyl group oriented anti (opposite) to the thiophene ring, while the Z-isomer has the hydroxyl group syn (same side) to the thiophene ring.
Computational methods are employed to determine the relative thermodynamic stabilities of these isomers. mdpi.com DFT calculations typically show that the E-isomer is thermodynamically more stable than the Z-isomer. uv.mx This increased stability is often attributed to reduced steric hindrance between the bulky thiophene ring and the hydroxyl group in the E conformation. mdpi.com Experimental work has also focused on the selective synthesis of the pure (E)-oxime of (2-Thienyl)ethan-1-one. researchgate.net The energy barrier for interconversion between the E and Z isomers is generally high, making their separation possible under normal conditions. mdpi.com
Table 2: Relative Energies of E/Z Isomers of an Analogous Oxime System
| Isomer | Relative Gibbs Free Energy (kJ/mol) | Thermodynamic Stability |
|---|---|---|
| E-Isomer | 0.00 | More Stable |
| Z-Isomer | +2.05 | Less Stable |
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in dynamic equilibrium. wiley-vch.de While 1-Thiophen-2-yl-ethanone oxime itself does not exhibit classic keto-enol tautomerism, its precursor, 1-Thiophen-2-yl-ethanone, does. The ketone (keto form) exists in equilibrium with its enol tautomer, (Z)-1-(thiophen-2-yl)ethen-1-ol. This equilibrium overwhelmingly favors the keto form for simple ketones. frontiersin.org
Conceptually, the principles of tautomerism can be extended to understand the electronic behavior of the thiophene ring. Thiophene-containing β-thioxoketones, for instance, exhibit a complex tautomeric equilibrium between enol-thioketone and keto-thiol forms. ruc.dk This highlights the ability of the thiophene ring to participate in and influence proton transfer equilibria, a concept relevant to the acidity of the oxime proton in 1-Thiophen-2-yl-ethanone oxime and its hydrogen bonding capabilities. Another relevant conceptual analogy is the nitro-acinitro tautomerism observed in some oxime derivatives, which can influence their electronic properties and reactivity. uv.mx
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a powerful lens for examining the mechanisms of reactions involving oximes. A classic reaction of ketoximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com
For 1-Thiophen-2-yl-ethanone oxime, a computational study of its Beckmann rearrangement would involve mapping the potential energy surface of the reaction. The mechanism typically proceeds via the following steps:
Protonation of the oxime's hydroxyl group to form a good leaving group (water). masterorganicchemistry.com
A concerted migration of the group anti-periplanar to the leaving group, displacing the water molecule. This step is stereospecific. wikipedia.org For the E-isomer, the methyl group would migrate, whereas for the Z-isomer, the thiophen-2-yl group would migrate.
The resulting nitrilium ion is then attacked by a water molecule.
Tautomerization of the imidic acid intermediate yields the final amide product.
DFT calculations can be used to locate the transition states for each step and calculate the corresponding activation energies. wikipedia.org This allows for the identification of the rate-determining step and provides a detailed understanding of the factors controlling the reaction's outcome. For example, a computational study on the rearrangement of acetone (B3395972) oxime identified the concerted migration-expulsion step as having the highest barrier. wikipedia.org
Table 3: Hypothetical Calculated Activation Energies for Beckmann Rearrangement Steps
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Protonation of OH group | Low |
| 2 | Migration of anti-group and loss of H2O (Transition State) | 20-25 (Rate-determining) |
| 3 | Nucleophilic attack by water | Low |
| 4 | Tautomerization to amide | Low |
Structure-Reactivity Relationships in Non-Biological Contexts
The theoretical insights gained from electronic structure, isomerism, and mechanistic studies culminate in an understanding of structure-reactivity relationships. nih.govresearchgate.netacademie-sciences.fr The chemical behavior of 1-Thiophen-2-yl-ethanone oxime is directly linked to its computed molecular properties.
Influence of Frontier Orbitals: The localization of the HOMO on the thiophene ring suggests that electrophilic substitution reactions (e.g., halogenation, nitration) would preferentially occur on the ring, likely at the C5 position, which is typically most reactive in 2-substituted thiophenes. The LUMO's position on the C=N bond indicates its role in reactions like reduction or addition of organometallic reagents.
Role of E/Z Isomerism in Reactivity: The stereospecificity of reactions like the Beckmann rearrangement is a prime example of a structure-reactivity relationship. wikipedia.org The conformation of the starting oxime (E or Z) dictates which group (methyl or thiophen-2-yl) migrates, leading to two different amide products. Therefore, controlling the stereochemistry of the oxime is crucial for directing the synthetic outcome.
Effect of Substituents: Computational studies on related systems show that modifying substituents can alter reactivity. For example, adding electron-withdrawing or electron-donating groups to the thiophene ring would change the energies of the FMOs, affecting the rates of both electrophilic and nucleophilic reactions. This would also influence the migratory aptitude of the thiophene group in the Beckmann rearrangement.
By correlating calculated parameters (such as orbital energies, atomic charges, and activation barriers) with observed chemical behavior, a predictive framework for the reactivity of 1-Thiophen-2-yl-ethanone oxime and its derivatives can be established.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1-Thiophen-2-yl-ethanone oxime. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus, allowing for the unambiguous assignment of its molecular structure. The analysis of chemical shifts, coupling constants, and signal multiplicities reveals the connectivity of atoms and the presence of stereoisomers, such as the (E) and (Z) isomers of the oxime functionality.
In the ¹H NMR spectrum of the (E)-isomer of 1-(thiophen-2-yl)ethan-1-one oxime, the protons of the thiophene (B33073) ring typically appear as distinct multiplets in the aromatic region. The chemical shifts are influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the oxime group. The methyl protons of the ethanone (B97240) moiety characteristically resonate as a singlet in the upfield region of the spectrum. The hydroxyl proton of the oxime group often presents as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the C=N oxime bond is a key diagnostic peak, typically appearing in the downfield region. The carbons of the thiophene ring exhibit characteristic chemical shifts, which are well-documented for thiophene and its derivatives. The methyl carbon gives rise to a signal in the aliphatic region of the spectrum.
For the related compound, 4-(Thiophen-2-yl)butan-2-one oxime, which exists as a mixture of isomers, detailed NMR data has been reported, showcasing the differentiation between the cis and trans (analogous to Z and E) configurations. lodz.pl
Table 1: ¹H NMR Spectral Data for 4-(Thiophen-2-yl)butan-2-one oxime isomers
| Isomer | δ (ppm) | Assignment |
| trans | 7.13 (m) | Thiophene-H |
| 6.92 (m) | Thiophene-H | |
| 6.82 (m) | Thiophene-H | |
| 3.07 (m) | CH₂ | |
| 2.59 (m) | CH₂ | |
| 1.92 (s) | CH₃ | |
| cis | 7.13 (m) | Thiophene-H |
| 6.92 (m) | Thiophene-H | |
| 6.82 (m) | Thiophene-H | |
| 3.07 (m) | CH₂ | |
| 2.75 (m) | CH₂ | |
| 1.83 (s) | CH₃ |
Table 2: ¹³C NMR Spectral Data for 4-(Thiophen-2-yl)butan-2-one oxime isomers
| Isomer | δ (ppm) | Assignment |
| trans | 157.47 | C=N |
| 143.71 | Thiophene-C | |
| 126.94 | Thiophene-CH | |
| 124.63 | Thiophene-CH | |
| 123.44 | Thiophene-CH | |
| 37.85 | CH₂ | |
| 26.91 | CH₂ | |
| 13.95 | CH₃ | |
| cis | 157.79 | C=N |
| 143.93 | Thiophene-C | |
| 126.94 | Thiophene-CH | |
| 124.63 | Thiophene-CH | |
| 123.44 | Thiophene-CH | |
| 31.16 | CH₂ | |
| 25.67 | CH₂ | |
| 20.13 | CH₃ |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 1-Thiophen-2-yl-ethanone oxime, the IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds.
A broad absorption band in the region of 3100-3500 cm⁻¹ is typically indicative of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime functionality usually appears as a medium to weak band in the range of 1620-1690 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. Furthermore, characteristic bands for the C=C and C-S stretching vibrations within the thiophene ring will be present in the fingerprint region of the spectrum. For instance, in various acetophenone (B1666503) oximes, the C=N stretch is a key diagnostic peak.
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in 1-Thiophen-2-yl-ethanone oxime
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (oxime) | Stretching | 3100 - 3500 (broad) |
| C-H (aromatic/aliphatic) | Stretching | 2850 - 3100 |
| C=N (oxime) | Stretching | 1620 - 1690 |
| C=C (thiophene) | Stretching | ~1500 - 1600 |
| C-S (thiophene) | Stretching | ~600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of 1-Thiophen-2-yl-ethanone oxime and to gain insights into its structural features through the analysis of its fragmentation pattern. Upon ionization, the molecule will generate a molecular ion peak (M⁺) that corresponds to its molecular weight.
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
Electronic Absorption Spectroscopy for Optical Properties
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule and is used to characterize its optical properties. The UV-Vis spectrum of 1-Thiophen-2-yl-ethanone oxime is expected to show absorption bands arising from π → π* and n → π* electronic transitions.
The conjugated system formed by the thiophene ring and the C=N bond of the oxime will give rise to intense π → π* transitions, likely in the ultraviolet region. The non-bonding electrons on the oxygen and nitrogen atoms of the oxime group can undergo n → π* transitions, which are typically weaker and may appear at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity. Studies on similar acetophenone oximes show characteristic absorption maxima that are dependent on the substitution pattern of the aromatic ring. researchgate.netresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
Role as an Intermediate in Fine Chemical Synthesis
1-Thiophen-2-yl-ethanone oxime serves as a crucial intermediate in the synthesis of more complex molecules within the realm of fine chemicals. The oxime functional group is known for its reactivity and can be converted into a variety of other functionalities, such as amines, nitriles, and amides, which are foundational in organic synthesis. The thiophene (B33073) moiety itself is a significant pharmacophore and a key component in many functional materials. nih.gov
The parent ketone, 2-acetylthiophene (B1664040), is a well-established starting material for the synthesis of numerous compounds. The conversion of 2-acetylthiophene to its oxime introduces a nitrogen-containing functional group that opens up new synthetic pathways. For instance, oximes can undergo the Beckmann rearrangement to form amides, a fundamental transformation in organic chemistry. Furthermore, the reduction of the oxime group provides a route to the corresponding amine, 1-(thiophen-2-yl)ethanamine, another important building block.
The reactivity of the oxime group allows for its participation in various coupling reactions and functional group interconversions, making 1-thiophen-2-yl-ethanone oxime a strategic intermediate for the synthesis of substituted thiophene derivatives with potential applications in medicinal chemistry and materials science.
Precursors for Heterocyclic Scaffold Construction
The construction of heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry, and 1-thiophen-2-yl-ethanone oxime is a valuable precursor in this endeavor. Oximes and their derivatives are recognized as versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net
For example, the oxime functionality can participate in cyclization reactions to form five- and six-membered heterocyclic rings. One of the most prominent applications of oximes in heterocyclic synthesis is in the formation of isoxazoles and isoxazolines. These ring systems are present in numerous biologically active compounds and functional materials. The reaction of an oxime with an appropriate coupling partner, often an alkyne or an activated alkene, can lead to the construction of these important heterocyclic cores.
Furthermore, the thiophene ring of 1-thiophen-2-yl-ethanone oxime can also be involved in cyclization reactions, leading to the formation of fused heterocyclic systems such as thieno[c]isoxazoles. These fused systems have unique electronic and steric properties that make them attractive targets for drug discovery and materials science research. The ability to construct complex heterocyclic systems from relatively simple starting materials like 1-thiophen-2-yl-ethanone oxime underscores its importance in synthetic chemistry. semanticscholar.org
Development of Photoactive Materials and Photoacid Generators
Recent research has highlighted the potential of thiophene-containing oxime derivatives in the development of photoactive materials, particularly as photoacid generators (PAGs). PAGs are compounds that, upon exposure to light, generate a strong acid, which can then catalyze a variety of chemical reactions, such as polymerization or deprotection. This property is crucial in photolithography and other light-based manufacturing processes.
Specifically, bis-substituted thiophene-containing oxime sulfonates have been identified as effective non-ionic PAGs for cationic polymerization under UV-visible LED irradiation. researchgate.net These compounds can initiate the polymerization of monomers like epoxides and vinyl esters upon exposure to light. The mechanism is believed to involve the homolytic photodissociation of the O-N bond in the oxime sulfonate, leading to the formation of a sulfonic acid derivative. researchgate.net
While research in this area is ongoing, the incorporation of the thiophene moiety is known to influence the photophysical properties of molecules, and the oxime group provides the necessary functionality for acid generation. This makes 1-thiophen-2-yl-ethanone oxime a relevant starting point for the design and synthesis of novel PAGs with tailored absorption characteristics and efficiencies. A patent for thiophene-containing photoacid generators further supports the use of thiophene derivatives in this application. google.com
Components in Optoelectronic Materials (e.g., thiophene-based systems)
Thiophene-based materials are at the forefront of research and development in optoelectronics due to their excellent electronic and optical properties. acs.org These materials are used in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov 1-Thiophen-2-yl-ethanone oxime can serve as a building block for the synthesis of more complex thiophene-based conjugated molecules and polymers for these applications.
The thiophene ring provides good charge transport properties and chemical stability, while the oxime group can be used as a handle to introduce other functional groups or to link the thiophene unit into a larger conjugated system. For example, the oxime can be converted to other functional groups that can then participate in polymerization reactions or cross-coupling reactions to extend the conjugation length of the molecule.
The electronic properties of thiophene-based materials can be fine-tuned by introducing various substituents onto the thiophene ring. rsc.org The presence of the oxime group in 1-thiophen-2-yl-ethanone oxime offers a position for such modifications, allowing for the synthesis of a library of materials with tailored optoelectronic properties. The development of symmetrical thiophene-based 2,5-disubstituted 1,3,4-oxadiazoles, which are highly fluorescent materials for OLED applications, showcases the potential of thiophene derivatives in this field. nih.gov
Catalytic System Components (e.g., ligands in catalysis)
The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to metal centers and modulate their catalytic activity. Thiophene derivatives, particularly those containing additional heteroatoms like nitrogen, are of interest as ligands in coordination chemistry and catalysis. researchgate.net 1-Thiophen-2-yl-ethanone oxime, with its sulfur, nitrogen, and oxygen atoms, possesses multiple potential coordination sites for metal ions.
The oxime group can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. The thiophene sulfur atom can also participate in coordination. This multidentate coordination can lead to the formation of stable metal complexes with unique geometric and electronic properties.
These metal complexes can then be investigated for their catalytic activity in various organic transformations. For example, metal complexes of thiophene-derived Schiff bases have been shown to exhibit catalytic activity. nih.gov While the direct application of 1-thiophen-2-yl-ethanone oxime as a ligand in catalysis is an area for further exploration, the structural motifs present in the molecule suggest its potential in the development of novel catalytic systems.
Research into Corrosion Inhibition (via related thiophene structures)
The prevention of corrosion is a major challenge in many industries, and the use of organic corrosion inhibitors is a common and effective strategy. Thiophene derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. derpharmachemica.comresearchgate.netafricaresearchconnects.com The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
The adsorption of thiophene derivatives on a metal surface typically occurs through the heteroatoms (sulfur, nitrogen, and oxygen) and the π-electrons of the aromatic ring. derpharmachemica.com 1-Thiophen-2-yl-ethanone oxime contains a sulfur atom in the thiophene ring, as well as nitrogen and oxygen atoms in the oxime group, all of which are potential sites for interaction with a metal surface.
Studies on related thiophene structures have shown that the inhibition efficiency increases with the concentration of the inhibitor and is dependent on the molecular structure of the compound. researchgate.netrsc.org The presence of multiple adsorption centers in 1-thiophen-2-yl-ethanone oxime suggests that it could be an effective corrosion inhibitor. Theoretical studies, such as quantum-chemical calculations, have been used to correlate the molecular structure of thiophene derivatives with their inhibition efficiency, providing a basis for the design of new and more effective corrosion inhibitors. frontiersin.org
Future Research Directions and Perspectives for 1 Thiophen 2 Yl Ethanone Oxime
Emerging Methodologies and Sustainable Chemistry Approaches
Future synthesis of 1-Thiophen-2-yl-ethanone oxime and its derivatives is expected to align with the principles of green and sustainable chemistry. Traditional methods for oxime synthesis often involve solvents and require energy-intensive workups. Emerging methodologies focus on minimizing environmental impact through solvent-free reactions, the use of safer reagents, and improved energy efficiency.
One promising avenue is the expansion of mechanochemistry , specifically grindstone chemistry, for the synthesis of thiophene-based oximes. This solvent-free approach involves the grinding of reactants, often with a catalyst, to induce chemical reactions. Research could focus on optimizing mechanochemical protocols for 1-Thiophen-2-yl-ethanone oxime, exploring various catalysts and reaction conditions to maximize yield and purity. Such methods drastically reduce solvent waste and can lead to shorter reaction times.
Another key area is the development of catalytic systems that are environmentally benign. This includes the use of visible-light-induced reactions, which can proceed under mild conditions without the need for harsh reagents. Furthermore, the use of organocatalysts in these photochemical transformations presents a metal-free alternative, enhancing the sustainability of the process.
| Sustainable Method | Key Advantages | Potential for 1-Thiophen-2-yl-ethanone Oxime |
| Mechanochemistry | Solvent-free, reduced waste, shorter reaction times, energy efficient. | Direct synthesis from 2-acetylthiophene (B1664040) and hydroxylamine (B1172632) with high efficiency and minimal environmental impact. |
| Photocatalysis | Metal-free options, mild reaction conditions, high functional group tolerance. | Synthesis from nitro precursors or other functionalized thiophenes under gentle, visible-light irradiation. |
| Green Catalysts | Use of non-toxic and reusable catalysts (e.g., certain metal oxides or organic acids). | Development of recyclable catalytic systems for oximation and subsequent transformations, reducing chemical waste. |
Exploration of Novel Reactivity Patterns and Selectivity
The reactivity of 1-Thiophen-2-yl-ethanone oxime is a rich field for further exploration. While the Beckmann rearrangement is a well-known reaction of ketoximes, its application to this specific thiophene (B33073) derivative warrants a detailed investigation, particularly concerning regioselectivity. The rearrangement could yield two possible amide products, and future research could focus on developing catalytic systems that selectively favor one isomer over the other. This would be crucial for its application as a monomer in polymer synthesis.
Beyond the Beckmann rearrangement, the oxime functionality serves as a versatile precursor to other important chemical groups. Future work should explore the transformation of 1-Thiophen-2-yl-ethanone oxime into a variety of thiophene-containing heterocycles, amines, and nitriles. These derivatives could possess interesting biological activities or serve as novel building blocks in organic synthesis.
Furthermore, leveraging the thiophene ring's susceptibility to C-H activation and functionalization presents another exciting frontier. Research into the direct, catalytic functionalization of the thiophene ring in 1-Thiophen-2-yl-ethanone oxime could lead to a wide array of novel substituted compounds without the need for pre-functionalized starting materials, thereby improving atom economy.
| Reaction Type | Research Focus | Potential Products |
| Beckmann Rearrangement | Catalytic control of regioselectivity. | Thiophene-containing amides and lactams for polymer synthesis. |
| Heterocycle Synthesis | Cyclization reactions involving the oxime group. | Novel thiophene-fused nitrogen-containing heterocycles. |
| C-H Functionalization | Direct modification of the thiophene ring. | Substituted 1-Thiophen-2-yl-ethanone oxime derivatives with tailored electronic or biological properties. |
Untapped Synthetic Potential in Materials Science Applications
The thiophene moiety is a cornerstone of conducting polymers and organic electronics due to its favorable electronic properties and stability. Polythiophenes and their derivatives are widely studied for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. A significant and largely untapped area of research is the use of 1-Thiophen-2-yl-ethanone oxime as a precursor for novel thiophene-based polymers.
The aforementioned Beckmann rearrangement could transform the oxime into a thiophene-containing amide or lactam. These monomers could then be polymerized to create novel polyamides or other related polymers. The incorporation of the thiophene ring into the polymer backbone is expected to impart interesting electronic and optical properties, potentially leading to new classes of functional materials.
Future research should focus on the synthesis and characterization of these novel polymers. This would involve optimizing the polymerization conditions and investigating the resulting materials' thermal, mechanical, and electronic properties. The goal would be to correlate the polymer structure with its performance in electronic devices.
| Polymer Class | Monomer Precursor from Oxime | Potential Applications |
| Thiophene-based Polyamides | N-(thiophen-2-yl)acetamide (via Beckmann rearrangement). | High-performance fibers, engineering plastics with electronic properties. |
| Conjugated Polymers | Functionalized thiophene derivatives obtained from the oxime. | Organic electronics, sensors, and conductive coatings. |
| Polyaspartimides | Thiophene-containing diamines derived from the oxime. | Thermally stable polymers with good solubility for advanced material applications. |
Integration with Flow Chemistry and Automated Synthesis
The adoption of modern synthesis technologies like flow chemistry and automated platforms can significantly accelerate the research and development of 1-Thiophen-2-yl-ethanone oxime and its applications. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability.
The synthesis of oximes and their subsequent transformations, such as the Beckmann rearrangement, can be readily adapted to flow processes. This would be particularly beneficial for reactions that are exothermic or involve hazardous reagents. Continuous flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities.
Furthermore, integrating flow reactors with automated systems for reaction optimization and analysis can rapidly identify the ideal conditions for synthesizing a library of 1-Thiophen-2-yl-ethanone oxime derivatives. This high-throughput approach would accelerate the discovery of new compounds with desirable properties for materials science or other applications.
| Technology | Advantages for 1-Thiophen-2-yl-ethanone Oxime Research |
| Flow Chemistry | Safer handling of reagents, precise control over reaction conditions, easier scalability, and potential for multi-step telescoped synthesis. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of derivative libraries for structure-activity relationship studies. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Thiophen-2-yl-ethanone oxime, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 2-acetylthiophene with hydroxylamine under acidic or basic conditions. Optimization includes varying catalysts (e.g., HCl, NaOH), solvents (ethanol, methanol), and temperature (60–80°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR spectroscopy. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high yield and purity .
- Key Considerations : Impurities from side reactions (e.g., over-oxidation) require careful control of reaction time and stoichiometry. Structural analogs in the literature suggest thiophene-based oximes are sensitive to prolonged heating, which may degrade the thiophene ring .
Q. How should researchers characterize 1-Thiophen-2-yl-ethanone oxime using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ will show characteristic peaks: thiophene protons (δ 6.8–7.5 ppm), oxime hydroxyl (δ 10–12 ppm, broad), and methyl group (δ 2.3–2.6 ppm). ¹³C NMR confirms the ketoxime carbon (δ 150–160 ppm) .
- X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and hydrogen bonding. For example, similar oxime structures exhibit planar thiophene rings and intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .
Q. What safety protocols are essential when handling 1-Thiophen-2-yl-ethanone oxime in laboratory settings?
- Methodological Answer : Use NIOSH-approved PPE, including P95 respirators for dust control, nitrile gloves, and safety goggles. Work under fume hoods to minimize inhalation risks. Waste disposal must follow hazardous chemical protocols due to potential mutagenicity (based on structural analogs) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of 1-Thiophen-2-yl-ethanone oxime?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electron density distribution, HOMO-LUMO gaps, and reactive sites. For thiophene derivatives, sulfur’s electron-donating effects can be modeled to explain redox behavior or tautomeric equilibria (e.g., keto-enol shifts in oximes) .
- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects or crystal packing forces) .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers (e.g., syn/anti oxime isomers), while X-ray captures a static structure. Use variable-temperature NMR to detect conformational exchange .
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands can model twinning or disorder in crystals, common in flexible oxime derivatives .
Q. What are the challenges in determining the crystal structure of 1-Thiophen-2-yl-ethanone oxime, and how can SHELX programs address them?
- Methodological Answer : Challenges include low crystal quality, twinning, and hydrogen-bonding disorder. SHELXD (for phasing) and SHELXL (for refinement) enable robust solutions via:
- Twinning Analysis : Define twin laws using HKLF5 format for overlapping reflections.
- Hydrogen Bond Modeling : Restrain N–H···O distances during refinement to improve accuracy .
Q. How can researchers design derivatives of this compound for biological activity studies?
- Methodological Answer :
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the thiophene ring or oxime nitrogen to enhance bioavailability or target specificity. For example, thiophene-carbonyl derivatives show promise in anticancer studies .
- Activity Screening : Use in vitro assays (e.g., DNA binding via UV-Vis titration or gel electrophoresis) to evaluate interactions. Computational docking (AutoDock Vina) identifies potential binding modes with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
